N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
説明
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a triazolopyrazine-derived sulfonamide compound characterized by a unique structural framework. The molecule features:
- Triazolopyrazine core: A fused bicyclic heteroaromatic system (1,2,4-triazolo[4,3-a]pyrazine) with an ethoxy substituent at the 8-position.
- Methylbenzenesulfonamide linkage: A benzenesulfonamide group attached via a methyl bridge at the 3-position of the triazolopyrazine ring.
- 4-(1H-pyrazol-1-yl) substitution: A pyrazole ring linked to the benzene sulfonamide moiety, enhancing steric and electronic diversity.
The ethoxy group at the 8-position may influence metabolic stability and solubility compared to analogues with amino or nitro substituents .
特性
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c1-2-27-17-16-22-21-15(23(16)11-9-18-17)12-20-28(25,26)14-6-4-13(5-7-14)24-10-3-8-19-24/h3-11,20H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQRTDOWUIVTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound.
1. Chemical Structure and Properties
The compound's structure features several key components that contribute to its biological activity:
- Triazole and Pyrazole Moieties : Known for their wide range of biological activities including anti-inflammatory and anti-cancer properties.
- Benzenesulfonamide Group : Often associated with antibacterial and diuretic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₆O₃S |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 2034599-63-6 |
2. Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Formation of Triazole Ring : Reaction of appropriate hydrazine derivatives with suitable carbonyl compounds.
- Coupling Reactions : Introduction of the benzenesulfonamide moiety through coupling reactions under controlled conditions.
3.1 Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit moderate to good antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus .
3.2 Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. In vitro studies have demonstrated that certain pyrazole-containing compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The compound's ability to modulate inflammatory pathways positions it as a potential candidate for treating inflammatory diseases.
3.3 Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole and pyrazole derivatives. For example, structural modifications in similar compounds have been linked to enhanced activity against cancer cell lines through mechanisms such as tubulin polymerization inhibition . This suggests that this compound may exhibit similar effects.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of various triazolo derivatives against Bacillus subtilis and E. coli. The results indicated that compounds with a similar structure to this compound showed significant inhibition at low concentrations (6.25 µg/mL) compared to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The tested compounds demonstrated a reduction in edema comparable to indomethacin at similar doses . This supports the potential use of this compound in inflammatory conditions.
類似化合物との比較
Comparison with Similar Compounds
The compound is structurally analogous to other triazolopyrazine derivatives reported in recent literature. Key structural and functional distinctions are summarized below:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Pharmacokinetics: The ethoxy group in the target compound may confer better metabolic stability compared to the nitro group in Compound 1, which is prone to reduction in vivo . The pyrazole substituent (vs.
Functional Group Diversity: The sulfonamide group in the target compound contrasts with carboxamide (Compound 2) and phenolic (Compound 3 ) moieties. Sulfonamides are known for strong binding to metalloenzymes (e.g., carbonic anhydrase) due to their acidic proton and tetrahedral geometry.
Antioxidant Activity: Compound 16 incorporates a sterically hindered phenol (di-tert-butyl-hydroxybenzamide), a hallmark of synthetic antioxidants. The absence of such groups in the target compound suggests divergent therapeutic applications.
Synthetic Accessibility: The ethoxy and pyrazole groups in the target compound may simplify synthesis compared to nitro- or amino-substituted derivatives, which require additional reduction or protection steps .
Research Findings and Implications
- Structural Uniqueness : The combination of ethoxy, pyrazole, and sulfonamide groups distinguishes the target compound from analogues, balancing lipophilicity and polarity for optimal drug-like properties.
- Therapeutic Potential: While Compounds 1–4 and 16 emphasize oxidative stress modulation or antioxidant activity, the target compound’s sulfonamide group aligns with kinase or protease inhibition pathways.
Table 2: Inferred Pharmacological Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
